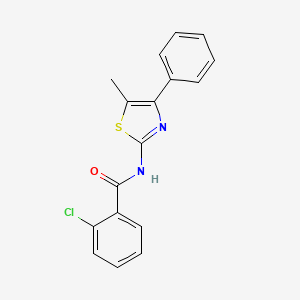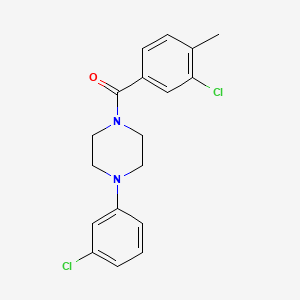
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide, also known as MTAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTAA is a derivative of the natural compound curcumin, which is found in turmeric and has been shown to have anti-inflammatory and antioxidant properties. MTAA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用機序
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action is not fully understood, but it is believed to inhibit COX-2 activity through the modification of its active site. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide may also interact with other enzymes and proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antioxidant properties, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been shown to have other biochemical and physiological effects. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro, and to enhance the activity of chemotherapeutic drugs. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its high purity and stability. However, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's low solubility in water can make it difficult to work with in some experiments. Additionally, N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action is not fully understood, which can make it challenging to interpret results.
将来の方向性
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide-based drugs for the treatment of inflammation, oxidative stress, and cancer. Another area of interest is the study of N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's neuroprotective effects and its potential for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide's mechanism of action and its potential interactions with other enzymes and proteins.
合成法
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been synthesized through various methods, including the reaction of curcumin with thioacetic acid, and the reaction of 2-methoxy-5-methylphenylamine with 2-thiophenecarboxaldehyde followed by acrylation. These methods have been optimized for high yield and purity.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic applications, including its anti-inflammatory and antioxidant properties. In vitro studies have shown that N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide has also been shown to have antioxidant activity, protecting cells from oxidative stress. These properties make N-(2-methoxy-5-methylphenyl)-3-(2-thienyl)acrylamide a promising candidate for the development of anti-inflammatory and antioxidant drugs.
特性
IUPAC Name |
(E)-N-(2-methoxy-5-methylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11-5-7-14(18-2)13(10-11)16-15(17)8-6-12-4-3-9-19-12/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEYIQMPZWKWTD-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5820660.png)
![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)

![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)


![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)

![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)